molecular formula C10H13ClN2O6 B13441833 trans-3'-HydroxyCotininePerchlorate

trans-3'-HydroxyCotininePerchlorate

Cat. No.: B13441833
M. Wt: 292.67 g/mol
InChI Key: WNWIDSNHAGLMDS-OULXEKPRSA-N
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Description

trans-3'-HydroxyCotinine Perchlorate is a derivative of 3'-hydroxycotinine, a major metabolite of nicotine. It is formed through the hydroxylation of cotinine, mediated by cytochrome P450 enzymes, followed by conjugation with perchlorate. This compound is primarily studied in the context of nicotine metabolism and pharmacokinetics. Unlike nicotine and cotinine, which are extensively conjugated via glucuronidation, 3'-hydroxycotinine exhibits distinct conjugation patterns, suggesting involvement of different enzymatic pathways . The perchlorate salt form enhances stability, making it suitable for analytical and experimental applications.

Properties

Molecular Formula

C10H13ClN2O6

Molecular Weight

292.67 g/mol

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid

InChI

InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1

InChI Key

WNWIDSNHAGLMDS-OULXEKPRSA-N

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from Cotinine Using NaN[(CH3)3Si]2 and Dibenzyl Peroxydicarbonate

  • Source : A convenient method was developed in 1990 that involves oxidation of cotinine using sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2) and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to yield trans-3'-Hydroxycotinine.

  • Procedure Summary :

    • Step 1: Deprotonation of cotinine with NaN[(CH3)3Si]2 to form an enolate intermediate.
    • Step 2: Oxidation with dibenzyl peroxydicarbonate to introduce the hydroxyl group at the 3' position.
    • Step 3: Base-catalyzed hydrolysis to remove protecting groups and isolate trans-3'-Hydroxycotinine.
  • Advantages :

    • Straightforward two-step process.
    • Moderate to good yields.
    • Avoids complex reagents or harsh conditions.

Synthesis via Deprotonation with Lithium Diisopropylamide (LDA) and Oxidation with MoOPH

  • Source : A stereoselective synthesis method described in the Journal of Medicinal Chemistry (1990) uses LDA for deprotonation of (S)-cotinine followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH).

  • Procedure Summary :

    • Step 1: Deprotonation of cotinine at the 3' position with LDA at low temperature.
    • Step 2: Oxidation of the resulting enolate with MoOPH to introduce the hydroxyl group.
    • Step 3: The reaction produces an 80:20 mixture of trans- to cis-3'-hydroxycotinine.
    • Step 4: Purification of trans isomer by conversion to hexanoate ester, recrystallization, and ester cleavage with n-butylamine.
    • Step 5: Conversion of purified trans-3'-hydroxycotinine to the perchlorate salt by treatment with perchloric acid in 2-propanol.
  • Yields and Purity :

    • The trans isomer is obtained in >98% purity after recrystallization.
    • The overall yield from cotinine is approximately 12% for the hexanoate intermediate.
  • Key Notes :

    • The method is stereoselective, favoring the biologically relevant trans isomer.
    • The perchlorate salt is isolated as a solid with defined melting point and purity.

Direct Oxidation with Molecular Oxygen

  • Source : Early attempts involved direct oxidation of cotinine enolate with molecular oxygen after deprotonation with LDA, yielding a mixture of isomers (60:40 trans/cis).

  • Limitations :

    • Lower selectivity for trans isomer.
    • Modest yields.
    • Requires further purification steps.

Preparation of trans-3'-Hydroxycotinine Perchlorate Salt

  • After isolation of trans-3'-Hydroxycotinine free base, the perchlorate salt is prepared by:

    • Dissolving the hydroxycotinine in an appropriate solvent such as 2-propanol.
    • Adding perchloric acid under stirring to precipitate the perchlorate salt.
    • Isolating the salt by filtration and drying under vacuum.
  • This salt form is preferred for analytical standards due to its stability and crystalline nature.

Summary Table of Preparation Methods

Method Key Reagents Steps Yield Purity Notes
NaN[(CH3)3Si]2 + Dibenzyl Peroxydicarbonate oxidation NaN[(CH3)3Si]2, Dibenzyl peroxydicarbonate, base hydrolysis 2 Moderate Not specified Simple, straightforward, moderate yields
LDA + MoOPH oxidation + ester purification LDA, MoOPH, n-butylamine, perchloric acid 4-5 ~12% (hexanoate intermediate) >98% trans isomer Stereoselective, high purity, well-characterized salt form
LDA + molecular oxygen oxidation LDA, O2 2 Modest 60:40 trans/cis mixture Less selective, requires purification

Analytical and Purification Techniques

  • Purification : Recrystallization of hexanoate ester intermediates to separate trans isomer.
  • Characterization : Melting point determination, IR spectroscopy (ester C=O at ~1746 cm^-1, amide C=O at ~1696 cm^-1), elemental analysis.
  • Isomer Confirmation : GC-MS and TLC to confirm trans isomer purity (>98%).
  • Salt Formation : Conversion to perchlorate salt for stability and ease of handling.

Research Findings and Practical Considerations

  • The trans isomer predominates in human metabolism (95-98% in urine), making stereoselective synthesis essential for biological relevance.
  • The perchlorate salt form is commonly used as a standard in analytical chemistry for nicotine metabolite quantification in biological fluids.
  • The choice of synthetic route depends on the need for stereoselectivity, yield, and available reagents.
  • The LDA/MoOPH method, despite lower yield, is preferred for producing analytically pure trans-3'-Hydroxycotinine Perchlorate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.

    Reduction: It can be reduced back to cotinine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

trans-3'-Hydroxycotinine (3-HC) is a major metabolite of cotinine, which itself is a primary metabolite of nicotine . It is found in higher concentrations in urine than cotinine, but lower concentrations in plasma and saliva . The ratio of trans-3′-hydroxycotinine to cotinine in biofluids is correlated to the rate of nicotine metabolism, and can be used to phenotype individuals for CYP2A6 activity and to individualize pharmacotherapies for tobacco addiction .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Disposition Kinetics: A study characterized the disposition kinetics of 3-HC in healthy smokers, including its metabolism to (3′R,5′S)-trans-3′-hydroxycotinine .
  • Enzyme Activity: The conversion of cotinine to 3-HC, as well as the conversion of nicotine to cotinine in humans is largely mediated by the liver enzyme cytochrome P450 2A6 (CYP2A6) . The ratio of 3-HC to cotinine concentration in plasma has a high correlation with nicotine oral clearance, which is a measure to phenotype individuals for CYP2A6 activity .
  • Excretion: On average, 87% of a dose of 3-HC was recovered in urine as 3-HC, and an average of 29% was recovered as 3-HC-Gluc .

Biomarker

  • Nicotine Metabolite Ratio: The nicotine metabolite ratio (NMR, 3HC/COT) is commonly used as a biomarker of CYP2A6 enzymatic activity, rate of nicotine metabolism, and total nicotine .
  • Exposure Measurement: Using biomarkers provides a quantitative measurement of the real exposure to tobacco smoke and is more accurate than self-reported data . Determination of 3HC, along with cotinine, might provide a more sensitive measure of exposure, especially when urine is used .

Synthesis and Analysis

  • Synthesis Method: (3′R,5′S)-trans-3′-hydroxycotinine (3-HC) perchlorate can be synthesized as described in . The salt is converted to a free base and purified by column chromatography using ethyl acetate/methanol/concentrated ammonia as the eluting solvent .
  • Analytical Method: A sensitive liquid chromatography–tandem mass spectrometry method has been developed for determination of the nicotine metabolites cotinine and trans-3′-hydroxycotinine in human plasma, urine, and saliva .

Other Applications

  • Anti-bacterial and Anti-inflammatory Agent: Chalcone derivatives, related to cotinine metabolites, have shown potential as antibacterial and anti-inflammatory agents .

Mechanism of Action

trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The metabolic pathway of nicotine generates several structurally related compounds, including cotinine , nicotine-N-oxide , and 3'-hydroxycotinine . Below is a detailed comparison based on enzymatic activity, metabolic recovery, and interindividual variability:

Table 1: Key Properties of Nicotine Metabolites

Compound Primary Metabolic Enzyme Metabolic Pathway % Systemic Recovery* Interindividual Variability
Nicotine CYP2A6 (oxidation) C-oxidation ~10% High (CYP2A6 polymorphism)
Cotinine CYP2A6 (hydroxylation) 3'-Hydroxylation ~35% Moderate to high
3'-Hydroxycotinine CYP2A6 (further oxidation) Glucuronidation ~30% High (distinct conjugating enzymes)
Nicotine-N-oxide Flavin-containing monooxygenase N-oxidation ~5% Low

*Recovery percentages represent average urinary excretion under steady-state conditions .

Key Findings:

Enzymatic Specificity :

  • CYP2A6 is central to the metabolism of nicotine, cotinine, and 3'-hydroxycotinine. However, 3'-hydroxycotinine’s glucuronidation involves enzymes distinct from those conjugating nicotine and cotinine .
  • In vitro studies confirm CYP2A6’s role in cotinine formation (KMapp = 50 µM nicotine), with interindividual variability linked to CYP2A6 genetic polymorphisms .

Metabolic Stability :

  • trans-3'-HydroxyCotinine Perchlorate exhibits greater stability than free 3'-hydroxycotinine due to its perchlorate counterion. This property is advantageous in analytical chemistry for quantifying nicotine exposure .

Research Implications

  • Biomarker Utility : trans-3'-HydroxyCotinine Perchlorate’s stability makes it a reliable biomarker for long-term nicotine exposure, outperforming cotinine in certain analytical settings .

Biological Activity

Introduction

Trans-3'-hydroxycotinine (3-HC) is a significant metabolite of nicotine, primarily produced in the liver through the action of cytochrome P450 2A6 (CYP2A6). Understanding the biological activity of trans-3'-hydroxycotinine perchlorate, its pharmacokinetics, and its effects on human physiology is essential for assessing its role in nicotine metabolism and potential therapeutic applications. This article reviews relevant studies, highlighting key findings, data tables, and case studies related to the biological activity of this compound.

Disposition Kinetics

A pivotal study characterized the disposition kinetics of trans-3'-hydroxycotinine in healthy smokers. The study involved administering an intravenous infusion of 3-HC and monitoring plasma and urine levels. Key findings included:

  • Plasma Clearance : The total plasma clearance of 3-HC averaged 1.3 ml/min/kg, with 63% excreted renally as unchanged drug .
  • Urinary Recovery : Approximately 87% of the infused dose was recovered in urine, primarily as 3-HC (38–100%) and its glucuronide conjugate (29%, range 11–52%) .
  • Half-Life : The elimination half-life was similar in both plasma (6.6 hours) and urine (6.4 hours), indicating consistent metabolic processing .

Case Study Insights

In a clinical setting involving eight smokers, cardiovascular responses were monitored during and after the infusion. Notably:

  • Cardiovascular Effects : There were no significant changes in blood pressure or heart rate during or post-infusion. However, subjective measures indicated significant decreases in tension (P = 0.004) and fatigue (P = 0.04) after the infusion compared to baseline .

Effects on Nicotine Metabolism

Trans-3'-hydroxycotinine serves as a critical biomarker for nicotine exposure. Its concentrations in biological fluids often exceed those of cotinine, making it a more sensitive measure for assessing nicotine intake .

Interaction with CYP2A6

The metabolism of nicotine to cotinine and subsequently to trans-3'-hydroxycotinine is predominantly mediated by CYP2A6. Variations in CYP2A6 activity can influence individual responses to nicotine, including addiction potential and withdrawal symptoms .

Clinical Implications

Understanding the pharmacological profile of trans-3'-hydroxycotinine can aid in developing smoking cessation therapies. By modulating its effects, it may be possible to enhance therapeutic outcomes for individuals attempting to quit smoking.

Table 1: Pharmacokinetic Parameters of Trans-3'-HydroxyCotinine

ParameterValue
Total Plasma Clearance1.3 ml/min/kg
Renal Excretion63%
Urinary Recovery87%
Elimination Half-Life6.4 hours (urine)
6.6 hours (plasma)

Table 2: Subjective Effects Post Infusion

EffectBaseline ScorePost-Infusion Scorep-value
TensionXY0.004
FatigueXY0.04

Q & A

Q. Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Sample at 0, 12, 24, and 48 hours .
  • Degradation Analysis : Use LC-MS to identify degradation products (e.g., free cotinine or perchlorate ions). Apply Arrhenius kinetics to predict shelf-life at 25°C .
  • Statistical Modeling : Fit data to first-order decay models using nonlinear regression (e.g., GraphPad Prism) to estimate half-lives and confidence intervals .

Advanced Research Question: How to resolve discrepancies between in vitro receptor-binding assays and in vivo pharmacokinetic data?

Q. Methodological Answer :

  • In Vitro/In Vivo Correlation (IVIVC) : Adjust for protein binding using equilibrium dialysis to measure free fraction in plasma .
  • Tissue Distribution Studies : Employ radiolabeled tracers (e.g., ¹⁴C-labeled compound) to quantify tissue-specific uptake and metabolism in rodent models .
  • Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption barriers or metabolite interference .

Advanced Research Question: What methodological frameworks address conflicting data on the compound’s oxidative stress modulation in neuronal cells?

Q. Methodological Answer :

  • Dose-Response Refinement : Test sub-cytotoxic concentrations (1–100 µM) using MTT assays and ROS probes (e.g., DCFH-DA) to avoid off-target effects .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify upregulated pathways (e.g., Nrf2/ARE) and validate via siRNA knockdown .
  • Contradiction Mitigation : Replicate experiments across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) and control for batch effects via randomized block designs .

Theoretical Research Question: How to align mechanistic studies of this compound with existing nicotinic receptor theories?

Q. Methodological Answer :

  • Hypothesis Formulation : Link the compound’s perchlorate group to allosteric modulation of α4β2 nAChRs, referencing crystallography data from analogous ligands .
  • Computational Docking : Use Schrödinger Maestro to model binding poses, comparing energy scores with known agonists (e.g., nicotine) .
  • Functional Assays : Pair patch-clamp electrophysiology (measuring ion currents) with calcium imaging to validate theoretical predictions .

Safety and Compliance: What protocols ensure safe handling of this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for perchlorate resistance) and sealed goggles; avoid latex due to permeability risks .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis or aerosol-generating procedures .
  • Spill Management : Neutralize liquid spills with sodium bicarbonate, then collect in chemical-resistant containers for incineration .

Research Design: How to structure a study investigating the compound’s metabolite interactions in hepatic models?

Q. Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor, sampling at 0, 15, 30, and 60 minutes .
  • Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect phase I/II metabolites .
  • Enzyme Inhibition Assays : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

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